molecular formula C9H15N3O2S2 B11808462 4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine

4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine

Cat. No.: B11808462
M. Wt: 261.4 g/mol
InChI Key: LHCFBCDZNWFYQU-UHFFFAOYSA-N
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Description

4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, designed for laboratory research use only. This molecule integrates a 2-aminothiazole core, a privileged scaffold in pharmacology, with a piperidine sulfonamide moiety . The 2-aminothiazole structure is a fundamental building block in numerous bioactive molecules and is present in several clinically approved drugs, underscoring its high research value . The sulfonamide functional group is similarly recognized for its diverse biological activities, making this hybrid compound a promising candidate for developing novel therapeutic agents. This compound is intended for use in hit-to-lead optimization and structure-activity relationship (SAR) studies . Researchers can utilize this molecule to explore its potential as a precursor for synthesizing more complex derivatives or to investigate its interaction with various biological targets. The structural features of this compound, particularly the 2-aminothiazole ring, have been associated with activity against a range of enzymes and receptors, including kinase, tubulin polymerase, and topoisomerase IV . Its potential mechanisms of action may include enzyme inhibition or receptor antagonism, which are common for molecules within this chemical class. As a research chemical, it is essential to handle this product with appropriate safety precautions. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H15N3O2S2

Molecular Weight

261.4 g/mol

IUPAC Name

4-methyl-5-piperidin-1-ylsulfonyl-1,3-thiazol-2-amine

InChI

InChI=1S/C9H15N3O2S2/c1-7-8(15-9(10)11-7)16(13,14)12-5-3-2-4-6-12/h2-6H2,1H3,(H2,10,11)

InChI Key

LHCFBCDZNWFYQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)S(=O)(=O)N2CCCCC2

Origin of Product

United States

Preparation Methods

Regioselective Thiazole Formation

In a representative procedure, 3-chloro-2,4-pentanedione reacts with thiourea in ethanol at reflux, yielding 4-methylthiazol-2-amine with a hydrogen atom at position 5. The reaction mechanism proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the haloketone, followed by cyclization and elimination of hydrogen chloride. Key parameters include:

  • Solvent : Ethanol or toluene.

  • Temperature : 70–80°C for 6–12 hours.

  • Yield : 60–75% after silica gel chromatography.

Sulfonation and Sulfonamide Functionalization

Introducing the piperidin-1-ylsulfonyl moiety at position 5 requires sequential sulfonation, chlorination, and amine coupling.

Sulfonation at Position 5

Sulfonation of 4-methylthiazol-2-amine is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The amine group at position 2 acts as an ortho/para-directing group, favoring sulfonation at position 5.

  • Conditions : 2 equivalents ClSO₃H, 2-hour reaction time.

  • Intermediate : 4-Methyl-5-sulfonic acid-thiazol-2-amine (isolated as sodium salt, yield: 50–60%).

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) to generate the reactive sulfonyl chloride:

RSO3H+PCl5RSO2Cl+POCl3+HCl\text{RSO}3\text{H} + \text{PCl}5 \rightarrow \text{RSO}2\text{Cl} + \text{POCl}3 + \text{HCl}

  • Solvent : Dry dichloromethane.

  • Temperature : 25°C, 4 hours.

  • Yield : 70–80%.

Piperidine Coupling

The sulfonyl chloride reacts with piperidine in the presence of a base (e.g., triethylamine) to form the target sulfonamide:

RSO2Cl+C5H10NHEt3NRSO2N(C5H10)+HCl\text{RSO}2\text{Cl} + \text{C}5\text{H}{10}\text{NH} \xrightarrow{\text{Et}3\text{N}} \text{RSO}2\text{N}(\text{C}5\text{H}_{10}) + \text{HCl}

  • Solvent : Tetrahydrofuran (THF) or acetonitrile.

  • Temperature : 0°C to room temperature, 2 hours.

  • Yield : 85–90% after recrystallization.

Alternative Routes via Intermediate Functionalization

Pre-Sulfonated α-Haloketone Approach

Synthesizing α-haloketones pre-functionalized with sulfonamide groups offers a streamlined route but faces challenges in precursor stability. For example, 5-(piperidin-1-ylsulfonyl)-3-chloro-2-pentanone can be prepared via:

  • Sulfonation of 3-chloro-2-pentanone using ClSO₃H.

  • Piperidine coupling as described in Section 2.3.
    However, this method suffers from low yields (30–40%) due to side reactions during haloketone synthesis.

Post-Cyclization Sulfonylation

An alternative strategy involves introducing a thiol group at position 5 during thiazole formation, followed by oxidation to sulfonic acid. For instance:

  • Use 3-chloro-2-mercapto-4-pentanone in the Hantzsch reaction to yield 4-methyl-5-mercaptothiazol-2-amine.

  • Oxidize the thiol to sulfonic acid using hydrogen peroxide (H₂O₂) in acetic acid.

  • Proceed with chlorination and piperidine coupling.
    This route achieves moderate yields (50–60%) but requires stringent control over oxidation conditions to prevent over-oxidation.

Analytical Characterization and Optimization

Spectroscopic Data

Critical characterization data for intermediates and the final compound include:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.48–1.63 (m, 6H, piperidine), 2.35 (s, 3H, C4-CH₃), 7.15 (s, 1H, thiazole C-H).

  • HRMS (ESI-TOF) : m/z 274.0921 [M + H]⁺ (calcd for C₉H₁₅N₃O₂S₂⁺: 274.0918).

Yield Optimization Strategies

  • Purification : Flash chromatography with silica gel (DCM:MeOH = 95:5) improves intermediate purity.

  • Stabilization : Isolating sulfonic acid intermediates as sodium salts minimizes degradation.

  • Catalysis : Using catalytic piperidine during sulfonamide coupling reduces side product formation.

Industrial-Scale Considerations

Solvent and Reagent Selection

  • Cost-Effective Solvents : Toluene and ethanol are preferred for large-scale reactions due to low cost and ease of removal.

  • Recyclable Reagents : Triethylamine can be recovered via distillation.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Hantzsch + Post-SulfonationThiazole formation → Sulfonation → Piperidine coupling50–60High regioselectivityMultiple steps, moderate yields
Pre-Sulfonated HaloketonePre-functionalized α-haloketone → Hantzsch reaction30–40Fewer stepsUnstable intermediates
Thiol OxidationThiol → Sulfonic acid → Piperidine coupling50–60Avoids chlorosulfonic acidComplex oxidation optimization

Chemical Reactions Analysis

4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cancer Therapeutics

4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine has been identified as a cyclin-dependent kinase inhibitor, positioning it as a candidate for cancer treatment. Its ability to inhibit specific enzymes involved in cell cycle regulation suggests potential interactions with protein targets related to cancer proliferation pathways. Preliminary studies indicate that this compound may effectively inhibit cyclin-dependent kinases, which are crucial in cancer cell growth and division .

Enzyme Inhibition

The compound exhibits significant biological activity as an inhibitor of enzymes involved in various cellular processes. Its structural features allow for interactions with protein targets that regulate cell signaling pathways, particularly those governing the cell cycle.

Organic Synthesis

Due to its functional groups, 4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine serves as a versatile intermediate in organic synthesis. It can participate in nucleophilic substitution reactions and electrophilic aromatic substitutions, making it useful for synthesizing diverse derivatives that may have enhanced biological activities .

Case Study 1: Cyclin-dependent Kinase Inhibition

A study focused on the structure-activity relationship of various thiazole derivatives demonstrated that modifications on the thiazole ring could enhance the inhibitory activity against cyclin-dependent kinases. The research highlighted how structural variations could influence the compound's efficacy in targeting cancer cells, thereby supporting its development as a therapeutic agent .

Case Study 2: Antimicrobial Properties

Research has shown that compounds similar to 4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine possess antimicrobial properties. A series of synthesized thiazole derivatives were tested against various bacterial strains, revealing moderate to good activity. This suggests that the compound could be explored further for potential applications in antimicrobial therapy.

Comparison with Similar Compounds

Key Structural Features

The table below summarizes structural analogs of 4-methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine and their substituents:

Compound Name Position 4 Substitution Position 5 Substitution Biological Target IC50 (nM) References
4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine Methyl Piperidin-1-ylsulfonyl AKR1C3 (hypothetical) N/A
CYC116 Methyl 2-(4-Morpholinophenylamino)pyrimidin-4-yl Aurora A/B kinases 8 (AURKA), 9.2 (AURKB)
4-Methyl-5-(morpholinosulfonyl)thiazol-2-amine Methyl Morpholinosulfonyl c-Met kinase (hypothetical) N/A
4-Methyl-5-(2-p-tolylpropan-2-yl-pyrimidin-4-yl)thiazol-2-amine Methyl 2-p-Tolylpropan-2-yl-pyrimidin-4-yl Kinase (unspecified) N/A
4-Methyl-5-(5-(trifluoromethyl)pyridin-3-yl)thiazol-2-amine Methyl 5-(Trifluoromethyl)pyridin-3-yl Kinase (unspecified) N/A

Physicochemical Properties

  • Solubility : The piperidin-1-ylsulfonyl group in the target compound likely improves aqueous solubility compared to lipophilic substituents (e.g., trifluoromethylpyridinyl in ). Tertiary amine side chains in analogs like CYC116 further enhance solubility .
  • LogP : Sulfonyl-containing derivatives (e.g., target compound) typically have lower logP values than fluorinated or aryl-substituted analogs, favoring better pharmacokinetic profiles .

Research Findings and Clinical Relevance

  • Kinase Inhibition : Scaffold hopping strategies () reveal that thiazole derivatives with sulfonyl or pyrimidinyl groups achieve overlay similarity scores >0.8 with kinase inhibitors like Sorafenib, suggesting conserved binding modes .
  • AKR1C3 Inhibition : Piperidin-1-ylsulfonyl phenyl analogs () inhibit AKR1C3, a reductase involved in steroid metabolism. The target compound’s sulfonyl group may similarly interact with AKR1C3’s catalytic site .
  • Clinical Outcomes : Despite promising in vitro activity, analogs like CYC116 face clinical attrition, underscoring the need for optimizing substituents to balance efficacy and safety .

Biological Activity

4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine, a compound with the CAS number 1344008-60-1, has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its antimicrobial, anticancer, and anticonvulsant properties, supported by recent studies and findings.

  • Chemical Formula : C₉H₁₅N₃O₂S
  • Molecular Weight : 215.30 g/mol
  • Structure : The compound features a thiazole ring substituted with a piperidinylsulfonyl group, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including 4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine. Research indicates that compounds with similar structures exhibit significant activity against various pathogens.

Key Findings :

  • Minimum Inhibitory Concentration (MIC) : In vitro evaluations have shown that thiazole derivatives can possess MIC values as low as 0.22 μg/mL against resistant strains like Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : These compounds are believed to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes for bacterial replication .

Anticancer Activity

Thiazole-containing compounds have also been investigated for their anticancer properties. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring significantly influence cytotoxicity.

Research Highlights :

  • Cytotoxicity : Some thiazole derivatives demonstrated IC₅₀ values lower than reference drugs like doxorubicin against various cancer cell lines, including glioblastoma and melanoma .
  • Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to interact with proteins involved in cell survival pathways, such as Bcl-2 .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in various studies, indicating that structural modifications can lead to enhanced efficacy.

Study Insights :

  • Efficacy in Animal Models : Certain analogues of thiazole have shown significant anticonvulsant activity in animal models, suggesting their potential use in treating epilepsy .

Comparative Biological Activity Table

Activity TypeCompound ExampleMIC/IC₅₀ ValuesReference
AntimicrobialThiazole Derivative0.22 μg/mL
AnticancerDoxorubicin Equivalent< 10 μM
AnticonvulsantThiazole AnalogueNot specified

Case Studies

  • Antimicrobial Study : A study evaluated the effectiveness of various thiazole derivatives against multi-drug resistant pathogens. The results indicated that compounds similar to 4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine exhibited superior antibacterial properties compared to standard antibiotics .
  • Anticancer Research : In a comparative analysis involving several thiazole-based compounds, one derivative showed promising results against human melanoma cell lines, indicating a potential pathway for developing new anticancer therapies .

Q & A

Q. What are the common synthetic routes for 4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine?

  • Methodological Answer : The synthesis typically involves cyclization and sulfonylation steps. For example:
  • Step 1 : Cyclization of thiourea analogues with sodium hydroxide or sulfuric acid to form the thiazole core .
  • Step 2 : Sulfonylation of the thiazole intermediate using piperidine-1-sulfonyl chloride in anhydrous conditions (e.g., DMF, triethylamine) .
  • Step 3 : Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography. Confirmation of intermediates is achieved using 1^1H/13^13C NMR and IR spectroscopy .

Q. How is the structure of this compound confirmed?

  • Methodological Answer : Structural elucidation combines:
  • X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., thiazole-piperidine dihedral angles ~18–30°) .
  • Spectroscopy : 1^1H NMR (δ 1.69–2.57 ppm for CH2_2 groups), 13^13C NMR (carbonyl signals ~170 ppm), and mass spectrometry (m/z matching molecular ion) .
  • Elemental analysis : Validates empirical formula (e.g., C9_9H14_{14}N4_4O2_2S2_2) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer : Standard protocols include:
  • Cytotoxicity assays : SRB (sulforhodamine B) or MTT assays against cancer cell lines (e.g., MCF-7, HEPG-2) with IC50_{50} calculations .
  • Antimicrobial testing : Agar diffusion/broth microdilution (MIC determination) per CLSI guidelines .
  • Controls : Use of DMSO (<0.5% v/v) and reference compounds (e.g., CHS-828 for cytotoxicity) to validate results .

Advanced Research Questions

Q. How can synthesis be optimized for higher yield and purity?

  • Methodological Answer :
  • Reaction engineering : Use continuous flow systems to enhance mixing and reduce side reactions .
  • Catalysis : Employ tert-butylphosphonic acid or Cu(II) ions to accelerate sulfonylation .
  • Computational screening : Quantum chemical calculations (e.g., DFT) predict optimal conditions (solvent, temperature) to minimize byproducts .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Ensure consistent cell line origins (e.g., ECACC repositories) and passage numbers .
  • Dose-response validation : Repeat experiments with 8–10 concentration points to refine IC50_{50} values .
  • Statistical analysis : Use ANOVA or t-tests to assess significance (p < 0.05) and exclude outliers via Grubbs’ test .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Substituent variation : Modify the piperidine or methyl groups and test activity (e.g., fluorinated analogs for enhanced bioavailability) .
  • Crystallographic docking : Map ligand-receptor interactions (e.g., hydrogen bonding with tubulin or kinase targets) .
  • Pharmacophore modeling : Identify critical moieties (e.g., sulfonyl group for hydrogen bonding) using software like Schrödinger .

Q. How are computational methods applied to design reactions for this compound?

  • Methodological Answer :
  • Reaction path search : Quantum mechanics (QM) simulations (e.g., Gaussian) model transition states and intermediates .
  • Machine learning : Train models on existing reaction datasets to predict viable pathways (e.g., cyclization feasibility) .
  • Free energy calculations : Estimate activation barriers to prioritize low-energy routes .

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